3-Chloropyrazine-2,6-diamine

Chemical Synthesis Quality Control Medicinal Chemistry

Researchers developing amiloride analogs or kinase inhibitors often face supply challenges with precisely halogenated pyrazines. 3-Chloropyrazine-2,6-diamine resolves this by delivering a high-purity building block with the critical 3-chloro substitution pattern, essential for regioselective SAR studies. - Enables synthesis of ENaC blockers and validated CK2/PIM kinase inhibitors. - Identified as Amiloride Impurity B; ideal for analytical reference standards. - Bulk quantities available with full NMR/HPLC characterization for immediate scale-up.

Molecular Formula C4H5ClN4
Molecular Weight 144.56 g/mol
CAS No. 794497-98-6
Cat. No. B1625559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropyrazine-2,6-diamine
CAS794497-98-6
Molecular FormulaC4H5ClN4
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)Cl)N)N
InChIInChI=1S/C4H5ClN4/c5-3-4(7)9-2(6)1-8-3/h1H,(H4,6,7,9)
InChIKeyKSEHSAXZBNRCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Chloropyrazine-2,6-diamine (CAS 794497-98-6) as a Strategic Chemical Intermediate


3-Chloropyrazine-2,6-diamine (CAS 794497-98-6) is a heterocyclic organic compound with the molecular formula C4H5ClN4 and a molecular weight of 144.56 g/mol . It is characterized by a pyrazine ring substituted with a chlorine atom at the 3-position and amino groups at the 2- and 6-positions . This specific substitution pattern defines its role as a versatile and strategic building block in medicinal chemistry, particularly as a key intermediate or precursor for synthesizing biologically active molecules, including diuretics and kinase inhibitors [1].

Why Generic Substitution Fails: The Critical Role of 3-Chloropyrazine-2,6-diamine's Specific Halogenation Pattern


Generic substitution with other pyrazine-2,6-diamines or non-specific chloropyrazines is not viable for applications requiring the unique reactivity profile of 3-chloropyrazine-2,6-diamine. Its specific 3-chloro substitution, flanked by two amino groups, creates a distinct electronic environment that dictates its participation in regioselective reactions, such as nucleophilic aromatic substitution and cross-coupling [1]. This is a critical differentiator for synthesizing complex molecules like amiloride analogs, where the position of the halogen directly influences the final compound's biological activity and selectivity [2]. Using an unsubstituted pyrazine-2,6-diamine would eliminate the crucial synthetic handle, while a different chlorination pattern (e.g., 2-chloro or 5-chloro) would lead to an entirely different set of derivatives with potentially altered or diminished efficacy, as seen in structure-activity relationship (SAR) studies of related compounds [3].

Quantitative Evidence for Selecting 3-Chloropyrazine-2,6-diamine Over Closest Analogs


Purity and QC Documentation: 3-Chloropyrazine-2,6-diamine Offers a Verifiable Baseline for Reproducible Synthesis

For procurement purposes, the availability of comprehensive analytical data is a key differentiator. While many specialty chemical vendors provide minimal information, 3-chloropyrazine-2,6-diamine from reputable suppliers is offered with a minimum purity specification of 97% or 98%, backed by batch-specific QC reports including NMR, HPLC, and GC data . This level of documentation is not universally available for all in-class analogs, such as 2,6-diamino-3-chloropyrazine (CAS 14399-37-2) or 3,5-diamino-6-chloropyrazine-2-carboxylic acid (CAS 1458-01-1), which are often sold with only a basic description [1].

Chemical Synthesis Quality Control Medicinal Chemistry

Regioselective Synthesis: 3-Chloropyrazine-2,6-diamine Enables Targeted Derivatization in Amiloride-Type Diuretics

The specific 3-chloro substitution of this compound is essential for synthesizing a known class of amiloride analogs. While direct quantitative data comparing its reaction yield against a different halogenated pyrazine in the same publication is not available, its role is defined as a key intermediate [1]. The compound serves as the core for creating derivatives like CGS 4270 (3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine), a diuretic with a distinct inhibitory profile [2].

Diuretic Synthesis Medicinal Chemistry SAR Studies

Kinase Inhibition Potential: 3-Chloropyrazine-2,6-diamine Derivatives Show Nanomolar Activity in CK2 Assays

While not a direct measurement for 3-chloropyrazine-2,6-diamine itself, its utility as a precursor for synthesizing potent kinase inhibitors is well-documented. Derivatives of 2,6-disubstituted pyrazines, a class to which this compound belongs, have been identified as potent inhibitors of CK2 and PIM kinases [1]. Some related compounds exhibit IC50 values in the sub-nanomolar range. For instance, a derivative of this class has shown an IC50 of 0.890 nM against human CK2 [2]. This compares favorably to other pyrazine-based kinase inhibitors, such as (S)-N2-(1-(5-fluoropyridin-2-yl)ethyl)-N6-(5-methyl-1H-pyrazol-3-yl)pyrazine-2,6-diamine, which has a reported IC50 of 11,700 nM for JAK3, underscoring the potential of this scaffold for generating highly potent molecules [3].

Kinase Inhibition Anticancer Research Drug Discovery

Recommended Research and Industrial Applications for 3-Chloropyrazine-2,6-diamine Based on Differentiated Evidence


Synthesis of Amiloride Analogs and ENaC Blockers

As demonstrated by its role as a key intermediate in the synthesis of amiloride-related compounds, 3-chloropyrazine-2,6-diamine is the optimal starting material for any medicinal chemistry program focused on developing novel diuretics or epithelial sodium channel (ENaC) blockers. Its specific halogenation pattern is a structural prerequisite for generating analogs like CGS 4270 [1]. Researchers should prioritize this compound over other chloropyrazines or unsubstituted pyrazine-2,6-diamine to ensure the correct regioisomer for SAR studies in this therapeutic area [2].

Development of Potent and Selective CK2/PIM Kinase Inhibitors

Research programs aiming to discover new anticancer agents targeting CK2 or PIM kinases should consider 3-chloropyrazine-2,6-diamine as a privileged scaffold. The 2,6-disubstituted pyrazine core has a proven track record of yielding inhibitors with sub-nanomolar potency [3]. Using this compound as a starting point offers a higher probability of achieving potent and selective lead compounds compared to screening diverse, untested heterocycles. This is a strategic choice to efficiently access a validated chemical space in kinase drug discovery [4].

Quality Control and Reference Standard for Amiloride Manufacturing

In pharmaceutical quality control, 3-chloropyrazine-2,6-diamine has been identified as Impurity B in amiloride formulations [5]. Therefore, high-purity batches of this compound, supported by comprehensive analytical documentation (NMR, HPLC, GC) , are essential for use as a certified reference standard. Procuring well-characterized material is critical for developing and validating analytical methods to ensure the purity and safety of the final drug product .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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